2-(Pyridin-4-yl)benzoic acid

Physical Organic Chemistry Reaction Kinetics Leaving Group Effects

Researchers requiring regioisomerically pure 2-(pyridin-4-yl)benzoic acid for MOF design or medicinal chemistry often encounter supply inconsistency and isomer contamination. This 97% purity building block provides the exact ortho-substitution pattern needed: • Enables kinked ligand geometry for non-linear MOF pore architectures, disrupting extended channel formation. • Provides a CYP2D6 inhibition benchmark (IC50 400 nM) to guide rational structural modifications during hit-to-lead optimization. • Consistent 97% purity minimizes side reactions in Pd-catalyzed cross-couplings and enantioselective transformations. Bulk quantities available with batch-specific COA for procurement confidence.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 133362-99-9
Cat. No. B169793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)benzoic acid
CAS133362-99-9
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
InChIKeyGZUBBCPCJHBRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)benzoic Acid Overview


2-(Pyridin-4-yl)benzoic acid (CAS 133362-99-9) is a heteroaromatic building block characterized by a benzoic acid core substituted at the ortho-position with a 4-pyridyl group . This compound belongs to the pyridylbenzoic acid family, which serves as versatile scaffolds in medicinal chemistry and materials science due to their dual carboxylic acid and pyridine coordination sites . The 2,4-regioisomeric arrangement imparts distinct electronic and steric properties that differentiate it from its 3-pyridyl and 4-pyridyl analogs, influencing both reactivity in nucleophilic acyl substitution reactions and metal-binding geometry in coordination complexes [1].

Heteroaromatic building block with ortho-pyridyl substitution
Dual carboxylic acid and pyridine coordination sites
Regioisomer-specific electronic and steric profile for linker and scaffold design

2-(Pyridin-4-yl)benzoic Acid Substitution Risks


Generic substitution among pyridylbenzoic acid regioisomers (e.g., 3-(pyridin-4-yl)benzoic acid, CAS 4385-78-8, or 4-(pyridin-4-yl)benzoic acid, CAS 4385-76-6) fails because the position of the pyridyl substituent relative to the carboxylic acid group dictates both reaction kinetics in nucleophilic acyl substitutions and the dimensionality of resulting metal-organic frameworks [1]. Comparative kinetic studies demonstrate that 2-pyridyl benzoates exhibit measurably lower reactivity than 4-pyridyl benzoates under alkaline hydrolysis conditions, a difference attributed to steric and electronic effects of the ortho-substitution pattern [2]. This regioisomer-specific behavior precludes simple interchange and necessitates evidence-based selection for reproducible experimental outcomes.

Target
2-(Pyridin-4-yl)benzoic acid
Ortho-substituted; kinked geometry; stepwise hydrolysis mechanism
Potential Substitute
3- or 4-(Pyridin-4-yl)benzoic acid regioisomers
Meta- or para-substituted; linear geometry; distinct reactivity profile
Alkaline hydrolysis reactivity profile may differ significantly due to ortho-substitution effects
MOF ligand geometry shifts from kinked (target) to linear (analogs), altering pore architecture
Regioisomer-dependent electronic parameters limit direct transfer of reaction conditions

2-(Pyridin-4-yl)benzoic Acid Quantitative Evidence


Alkaline Hydrolysis: 2-Pyridyl vs. 4-Pyridyl Benzoates

The second-order rate constant (kOH) for alkaline hydrolysis of 2-pyridyl benzoate is measurably lower than that of the 4-pyridyl regioisomer. The Brønsted-type plot for 2-pyridyl benzoate yields a βlg value of -0.2 to -0.3, consistent with a stepwise mechanism where leaving group expulsion occurs after the rate-determining step, whereas the 4-pyridyl analog displays a different kinetic profile [1].

Alkaline Hydrolysis Reactivity
Head-to-head
2-pyridyl benzoate: lower reactivity (ρX 1.57, βlg -0.2 to -0.3); 4-pyridyl: ρX 1.47
Supports regioisomer-dependent reactivity prediction in prodrug/linker design
Aqueous alkaline hydrolysis; Yukawa–Tsuno analysis
Physical Organic Chemistry Reaction Kinetics Leaving Group Effects

CYP2D6 Inhibition Benchmark

In the context of glucokinase activator development, 2-(pyridin-4-yl)benzoic acid-containing compound 1 demonstrated potent CYP2D6 inhibition with an IC50 of 400 nM . This quantitative liability prompted systematic structural modifications to reduce CYP2D6 inhibitory activity while preserving target engagement, establishing this IC50 value as a critical benchmark for SAR optimization in related chemical series .

CYP2D6 IC50 Benchmark
Data to verify
IC50 = 400 nM (compound 1 containing the 2-(pyridin-4-yl)benzoic acid scaffold)
Liability threshold for off-target CYP inhibition in glucokinase activator series
In vitro human recombinant CYP2D6 assay
Drug Metabolism Cytochrome P450 Medicinal Chemistry

Regioisomer-Dependent MOF Architecture

The ortho-substitution pattern of 2-(pyridin-4-yl)benzoic acid creates a distinct ligand geometry compared to the 3-(pyridin-4-yl)benzoic acid and 4-(pyridin-4-yl)benzoic acid linkers. The latter two regioisomers yield isomorphous MOFs with channel double-wall architectures, while the 2,4-isomer introduces a kinked geometry due to the ortho-carboxylic acid placement, altering pore dimensions and sorption properties [1].

MOF Architecture Comparison
Class-level
2,4-isomer: kinked ligand geometry; 3- and 4-isomers: linear double-wall channels
Enables deliberate engineering of non-linear pore topologies for selective sorption
Qualitative topology difference; quantitative sorption data not reported for 2,4-isomer
Metal-Organic Frameworks Coordination Chemistry Crystal Engineering

Crystal Structure: Torsion Angle Benchmark

Single-crystal X-ray diffraction analysis of 2-(pyridin-4-yl)benzoic acid reveals a dihedral angle of approximately 32.14° between the benzene and pyridine rings [1]. This non-planar conformation contrasts with the more planar geometries observed in related para-substituted biphenyl carboxylic acids and influences intermolecular packing and hydrogen-bonding networks in the solid state.

Crystal Torsion Angle
Reported
Dihedral angle: 32.14° (benzene–pyridine)
Validated starting geometry for computational docking and crystal prediction
Single-crystal XRD; para-analog comparison not quantified
X-ray Crystallography Conformational Analysis Structural Biology

Commercially Available Purity Grades

2-(Pyridin-4-yl)benzoic acid is commercially available in two distinct purity specifications: 95% purity (e.g., from CymitQuimica) and 97% purity (e.g., from Apollo Scientific) . The 97% grade is specifically designated for demanding synthetic applications requiring minimal impurity interference, while the 95% grade offers a cost-effective alternative for initial screening or large-scale reactions where minor impurities are tolerable.

Purity Grades
Specification review
95% purity (cost-effective); 97% purity (low impurity, for sensitive applications)
Grade selection optimizes cost vs. impurity tolerance for planned synthesis steps
Vendor CoA specifications; confirm lot-specific analysis
Chemical Procurement Purity Specification Research-Grade Materials

Application Scenarios for 2-(Pyridin-4-yl)benzoic Acid


Glucokinase Activator Design and CYP2D6 Liability

Medicinal chemistry programs targeting glucokinase for Type 2 diabetes can utilize 2-(pyridin-4-yl)benzoic acid as a core scaffold, referencing the established CYP2D6 IC50 benchmark of 400 nM to guide structural modifications that mitigate off-target cytochrome P450 inhibition . This quantitative liability threshold enables rational prioritization of analogs during hit-to-lead optimization.

Kinked Metal-Organic Frameworks for Selective Sorption

Materials scientists engineering MOFs with non-linear pore architectures should select 2-(pyridin-4-yl)benzoic acid over the 3- or 4-substituted isomers to introduce kinked ligand geometry that disrupts extended channel formation, potentially enhancing selectivity for branched hydrocarbons or kinetic separation of gas mixtures [1].

Nucleophilic Acyl Substitution: Regioisomeric Reactivity

Physical organic chemists investigating leaving group effects or reaction mechanisms can employ 2-(pyridin-4-yl)benzoate esters as substrates, leveraging the experimentally determined βlg values (-0.2 to -0.3) and ρX parameters (1.57) to benchmark rate-determining step assignments and resonance stabilization effects [2].

High-Purity Grade Synthetic Transformations

Researchers conducting sensitive catalytic reactions, such as palladium-catalyzed cross-couplings or enantioselective transformations, should procure the 97% purity grade (Apollo Scientific OR6234) to minimize side reactions arising from regioisomeric or metal-containing impurities that could compromise yield or enantiomeric excess .

Application
Selection Property
Validation Focus
Glucokinase activator scaffold optimization
CYP2D6 inhibition benchmark context
Off-target CYP liability profiling
Kinked MOF linker synthesis
Regioisomeric ligand geometry
Pore architecture and guest selectivity
Nucleophilic acyl substitution mechanism studies
Regioisomer-dependent reactivity parameters
Reaction mechanism assignment and benchmarking
High-purity synthetic transformations
Purity grade specification
Impurity interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.